

# Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calcium picrate*

Cat. No.: *B104147*

[Get Quote](#)

Introduction: **Calcium picrate** pentahydrate,  $\text{Ca}(\text{C}_6\text{H}_2\text{N}_3\text{O}_7)_2 \cdot 5\text{H}_2\text{O}$ , is an inorganic-organic hybrid material whose structural characterization is crucial for understanding its stability, reactivity, and potential applications. This document provides a comprehensive technical overview of its crystal structure, determined by single-crystal X-ray diffraction, and outlines the key experimental protocols for its synthesis and analysis. The compound is notable for its novel eight-coordinate stereochemistry around the calcium ion.<sup>[1][2]</sup> This guide is intended for researchers and professionals in materials science, chemistry, and drug development who require detailed structural and methodological information.

## Data Presentation: Crystallographic and Structural Parameters

The definitive structural data for **calcium picrate** pentahydrate has been elucidated through single-crystal X-ray diffraction studies.<sup>[1][2]</sup> The key crystallographic parameters are summarized in the tables below.

Table 1: Crystallographic Data for **Calcium Picrate** Pentahydrate<sup>[1][2]</sup>

Parameter	Value
Chemical Formula	<chem>C12H14CaN6O19</chem>
Molecular Weight	586.4 g/mol
Crystal System	Orthorhombic
Space Group	Pmab (No. 57)
Unit Cell Dimensions (a, b, c)	a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å
Unit Cell Volume (V)	2128(1) Å <sup>3</sup>
Formula Units per Unit Cell (Z)	4
Density (measured, D <sub>m</sub> )	1.83(1) g/cm <sup>3</sup>
Density (calculated, D <sub>c</sub> )	1.83 g/cm <sup>3</sup>
Radiation	Mo K $\alpha$ ( $\lambda$ = 0.71069 Å)
Temperature	295(1) K
Final R-factor	0.049 for 1513 observed reflections

Table 2: Calcium Ion Coordination Geometry

Feature	Description
Coordination Number	8
Geometry	Distorted Square Antiprism <sup>[1]</sup>
Coordinating Ligands	2 bidentate picrate anions, 4 unidentate water molecules <sup>[1][2]</sup>
Ca <sup>2+</sup> -Oxygen Bond Distances	Generally fall within the range of 2.30 to 2.50 Å <sup>[1]</sup>
Hydration	Four water molecules are part of the coordination sphere; a fifth water molecule occupies a lattice site and is not directly coordinated to the calcium ion. <sup>[2]</sup>

# Experimental Protocols

Detailed methodologies are essential for the replication of results and further research. The following sections describe the protocols for synthesis and characterization.

## 1. Synthesis of **Calcium Picrate** Pentahydrate

The synthesis of **calcium picrate** is typically achieved through the reaction of picric acid with a calcium base, such as calcium carbonate or calcium hydroxide.[\[1\]](#)[\[3\]](#)

- Materials: Picric acid ( $C_6H_3N_3O_7$ ), Calcium Carbonate ( $CaCO_3$ ), deionized water.
- Procedure:
  - Prepare a 1% aqueous solution of picric acid.
  - Slowly add powdered calcium carbonate to the picric acid solution at room temperature while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.[\[3\]](#)
  - Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.[\[3\]](#)
  - Filter the resulting solution to remove any unreacted calcium carbonate.
  - The filtrate, containing aqueous **calcium picrate**, is then subjected to slow evaporation at room temperature.
  - Single crystals of **calcium picrate** pentahydrate suitable for X-ray diffraction will form over several days.

## 2. Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[\[2\]](#)

- Crystal Selection and Mounting: A well-formed, defect-free single crystal with dimensions of approximately 0.25 mm is selected and mounted on a goniometer head.[\[2\]](#)

- Data Collection:
  - Instrument: Syntex P1 four-circle diffractometer or equivalent.[2]
  - Radiation Source: Molybdenum K $\alpha$  radiation ( $\lambda = 0.71069 \text{ \AA}$ ).[2]
  - Data Collection Mode: A 2 $\theta$ / $\theta$  scan mode is used to collect a unique data set up to a maximum 2 $\theta$  angle of 50°.[2]
  - Data Size: A total of 1889 independent reflections are collected. Reflections where the intensity (I) is greater than twice the standard deviation ( $2\sigma(I)$ ) are considered 'observed' (1513 reflections in this case).[2]
- Structure Solution and Refinement:
  - Solution: The crystal structure is solved using 'direct methods'.[2]
  - Refinement: The structural model is refined using a full-matrix least-squares method. Non-hydrogen atoms are refined anisotropically. The final residual factor (R) of 0.049 indicates a high-quality structural model.[2]

### 3. Thermal Analysis (TGA/DTA)

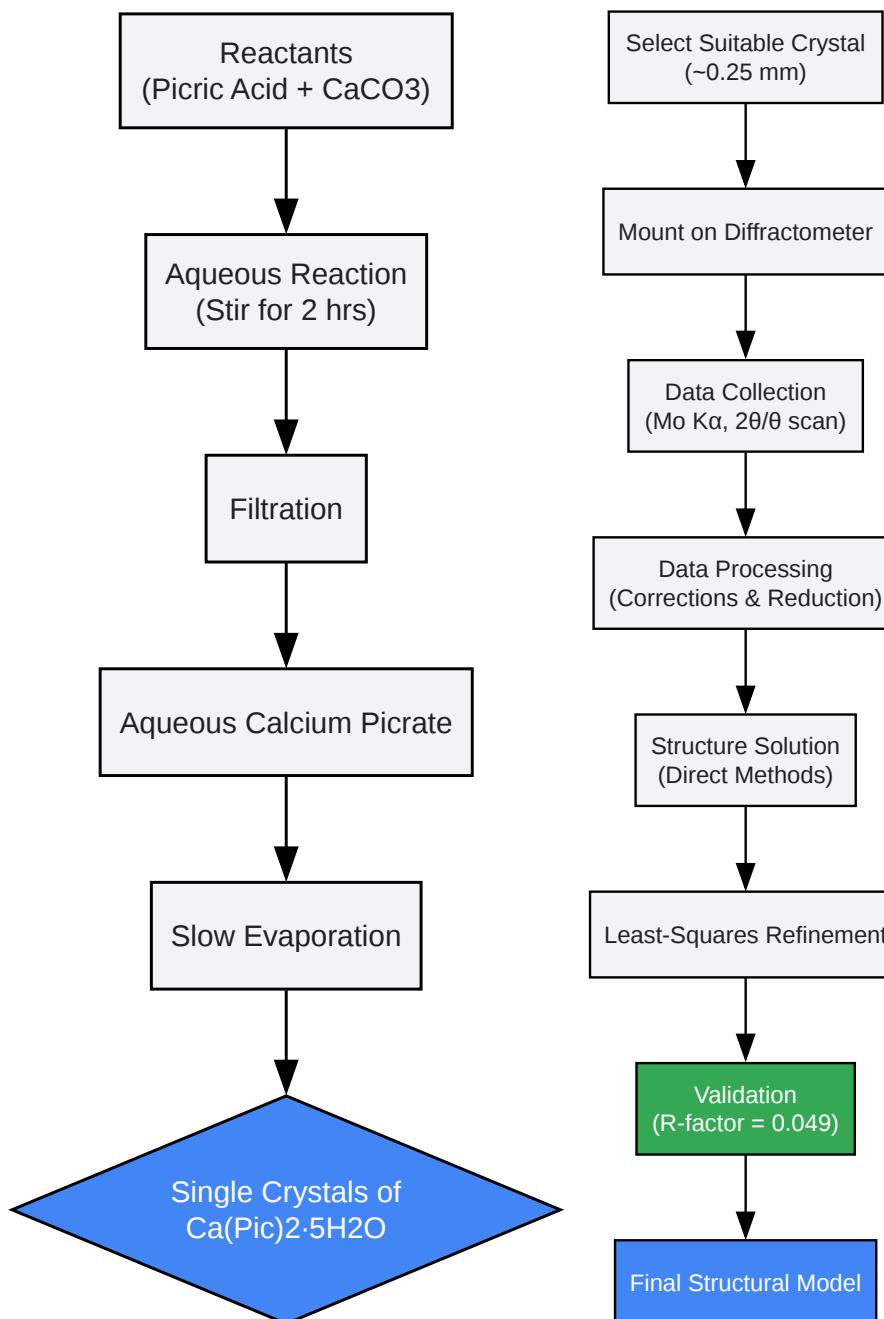
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration processes.

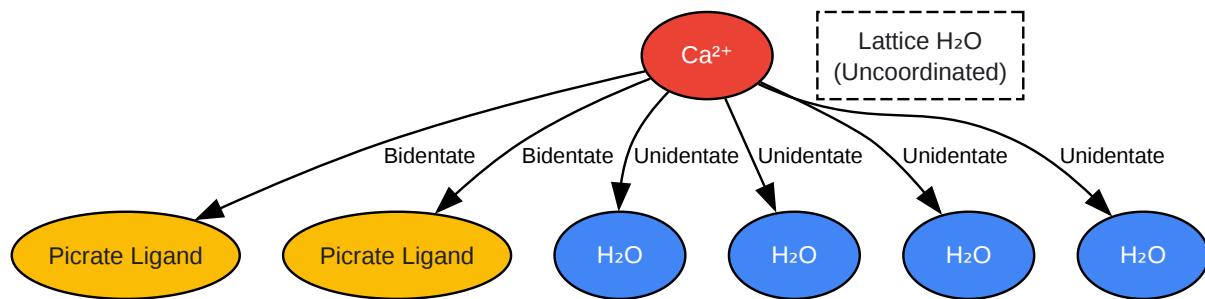
- Instrument: A simultaneous TGA/DTA thermal analyzer.
- Sample Preparation: 3–5 mg of the crystalline sample is placed in an alumina or platinum crucible.
- Procedure:
  - The sample is heated from room temperature to a target temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
  - The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.

- Weight loss is recorded as a function of temperature. For hydrated salts like **calcium picrate** pentahydrate, stepwise weight loss corresponding to the removal of water molecules is expected.[3][4]

## Visualizations: Workflows and Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the analysis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Calcium picrate | 16824-78-5 | Benchchem [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. jes.or.jp [jes.or.jp]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104147#crystal-structure-analysis-of-calcium-picrate-pentahydrate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)